2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The structure of imidazole was solved by direct methods using SHELXS-97 and refined by full-matrix least-squares techniques using SHELXL-2014/7 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antineoplastic Activity
Research on benzimidazole condensed ring systems, including substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, has shown promising antineoplastic (anti-cancer) activity. These compounds were synthesized and evaluated against various cancer cell lines, demonstrating variable degrees of antineoplastic efficacy. This suggests potential applications of related compounds in cancer research and drug development (Abdel-Hafez, 2007).
Synthetic Methodologies
The development of efficient synthetic methodologies for imidazole and pyrimidine derivatives, including those involving N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a reagent, highlights the compound's relevance in organic chemistry. Such methods facilitate the synthesis of diverse pyrimidone and pyrimidine derivatives, which are crucial for medicinal chemistry and drug discovery (Rao et al., 2011).
Cytoprotective Antiulcer Agents
The synthesis of new imidazo[1,2-a]pyridines with substitutions at the 3-position aimed at developing antisecretory and cytoprotective antiulcer agents. Although the compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers. This indicates the potential of related compounds in developing treatments for ulcerative conditions (Starrett et al., 1989).
Antimicrobial and Cytotoxic Activities
Studies on novel pyrimidine-benzimidazol combinations have revealed their cytotoxic activities against human cancer cell lines and inhibitory activities against bacterial strains such as Stenotrophomonas maltophilia. This suggests that compounds within this chemical space could serve dual roles in combating cancer and bacterial infections (Chen et al., 2014).
Future Directions
Properties
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S.2ClH/c1-8-14-10-5-3-4-9(10)11(15-8)17-12-13-6-7-16(12)2;;/h6-7H,3-5H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWDFJYBLHGOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)SC3=NC=CN3C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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